molecular formula C14H12N6O B7778673 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole CAS No. 170166-58-2

1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B7778673
CAS No.: 170166-58-2
M. Wt: 280.28 g/mol
InChI Key: XFLYFWLTLVFZHH-UHFFFAOYSA-N
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Description

1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a catalyst, such as hydrochloric acid, to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzotriazole compounds .

Scientific Research Applications

1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with various molecular targets and pathways. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[benzotriazol-1-yl(methoxy)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-21-14(19-12-8-4-2-6-10(12)15-17-19)20-13-9-5-3-7-11(13)16-18-20/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLYFWLTLVFZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257530
Record name 1,1′-(Methoxymethylene)bis[1H-benzotriazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170166-58-2
Record name 1,1′-(Methoxymethylene)bis[1H-benzotriazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170166-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(Methoxymethylene)bis[1H-benzotriazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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